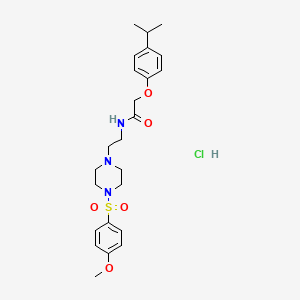
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation and Reaction in Chemical Synthesis
The compound's chemical structure and reactivity play a pivotal role in synthetic chemistry, particularly in the formation and reaction of related compounds. For instance, studies have explored the oxidation and reaction mechanisms of closely related tetrahydroisoquinolin derivatives, demonstrating the quantitative formation of specific compounds through lead tetraacetate oxidation in dichloromethane. Such reactions underscore the importance of structural analogs in synthetic pathways for developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Hoshino et al., 2001).
Catalysis and Enzyme Inhibition
Research into compounds with similar structures has shed light on their role as catalysts or inhibitors in enzymatic systems. For instance, the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the compound's potential influence on metabolic pathways, indicating its utility in probing enzymatic functions and designing inhibitors for therapeutic applications (Gunsalus et al., 1978).
Structural Analysis and Material Science
Compounds with methanesulfonamide groups are of interest in material science and structural chemistry. The detailed structural analysis of related compounds, such as amlodipine mesylate monohydrate, reveals extensive hydrogen bonding patterns that are crucial for understanding the compound's crystalline properties. This knowledge is essential for the design and synthesis of new materials with specific physical properties, including pharmaceutical formulations (Butcher et al., 2006).
Environmental Chemistry and Hydrolysis
The hydrolysis and environmental behavior of chlorinated solvents provide insights into the degradation and stability of related chemical entities. Studies on the hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes contribute to our understanding of environmental persistence and transformation of such compounds. These insights are vital for assessing environmental risks and designing compounds with favorable degradation profiles (Jeffers et al., 1989).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-2-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-27(25,26)16-19-6-3-4-8-20(19)22/h3-4,6,8-10,15,23H,2,5,7,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXZUZNGCSCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)


![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)


